molecular formula C31H45F3N8O7S B12093210 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide

2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide

Cat. No.: B12093210
M. Wt: 730.8 g/mol
InChI Key: PHHFDLQRWIWLNV-UHFFFAOYSA-N
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Description

  • The compound’s full name is “2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide.”
  • It is a complex molecule with a molecular formula of C₃₁H₄₃F₃N₆O₈S and a molecular weight of 716.77 g/mol.
  • The compound contains several functional groups, including a biotinylaminohexanoyl group, an ethoxyethoxyethoxy group, a trifluoromethyl-diazirinyl group, and a benzoic acid hydrazide moiety.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for the compound are not readily available in the literature. it is likely that the synthesis involves multiple steps to introduce the various functional groups.
    • Industrial production methods may involve large-scale synthesis, purification, and isolation. Researchers and manufacturers would optimize these processes for efficiency and yield.
  • Chemical Reactions Analysis

    • The compound may undergo various chemical reactions due to its diverse functional groups.
    • Potential reactions include oxidation, reduction, substitution, and condensation reactions.
    • Common reagents and conditions would depend on the specific functional group being targeted.
    • Major products formed during these reactions would vary based on the reaction type and starting materials.
  • Scientific Research Applications

    • This compound has significant applications across different fields:

        Chemistry: Used as a probe or labeling reagent due to the diazirinyl group’s photoaffinity properties.

        Biology: Employed in studies involving protein-protein interactions, ligand-receptor binding, and cellular localization.

        Medicine: Investigated for drug delivery systems, targeted therapies, and imaging agents.

        Industry: Applied in diagnostics, biotechnology, and bioconjugation.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves its photoaffinity properties.
    • Upon exposure to UV light, the diazirinyl group forms a highly reactive carbene intermediate.
    • This intermediate can covalently cross-link with nearby biomolecules, allowing researchers to identify binding partners or study protein function.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons with other compounds with the same exact structure.
    • related compounds with photoaffinity properties include diazirine-based probes and biotinylated reagents.

    Remember that this information is based on available knowledge up to a certain point, and further research may provide additional insights

    Properties

    Molecular Formula

    C31H45F3N8O7S

    Molecular Weight

    730.8 g/mol

    IUPAC Name

    N-[2-[2-[2-[2-(hydrazinecarbonyl)-5-[3-(trifluoromethyl)diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide

    InChI

    InChI=1S/C31H45F3N8O7S/c32-31(33,34)30(41-42-30)20-9-10-21(28(45)40-35)23(18-20)49-17-16-48-15-14-47-13-12-37-26(44)7-2-1-5-11-36-25(43)8-4-3-6-24-27-22(19-50-24)38-29(46)39-27/h9-10,18,22,24,27H,1-8,11-17,19,35H2,(H,36,43)(H,37,44)(H,40,45)(H2,38,39,46)

    InChI Key

    PHHFDLQRWIWLNV-UHFFFAOYSA-N

    Canonical SMILES

    C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)NN)NC(=O)N2

    Origin of Product

    United States

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